molecular formula C16H18N2O3S2 B2408635 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941982-94-1

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2408635
CAS RN: 941982-94-1
M. Wt: 350.45
InChI Key: AVZRMYMKQSRMLZ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPTP is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom and a five-membered ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been studied, showcasing their potential as potent urease inhibitors, antibacterial agents, and hemolytically active compounds. These derivatives demonstrate significant biological activities due to the influence of various functional groups, such as Cl, CH3, OCH3, and F, on their chemical structure. One compound, in particular, showed high urease inhibition activity, suggesting a potential application in treating diseases caused by urease-producing bacteria. Additionally, the antibacterial activities of these derivatives further highlight their potential as therapeutic agents in combating bacterial infections (Noreen et al., 2017).

Electrosynthesis and Electrochemical Behavior

New thiophene derivatives substituted by electrochemically cleavable sulfonamide groups have been synthesized, with their electrochemical behavior investigated in acetonitrile. These compounds form polymer films through anodic oxidation, which exhibit p- and n-doping processes. The cathodic cleavage of the S-N bond in these films demonstrates potential applications in solid-phase electrosynthesis, offering a novel approach to material processing and fabrication (Dubey et al., 1999).

Enzyme Inhibition for Therapeutic Applications

The catalytic asymmetric cleavage of sp3 C-N bonds in N-benzylic sulfonamides presents a method for achieving high enantioselectivity in the synthesis of these compounds. This process is significant for the development of drugs with improved efficacy and reduced side effects, highlighting the importance of stereochemistry in medicinal chemistry (Wu & Tian, 2012).

Advanced Material Development

Research into polythiophene derivatives, specifically highly sulfonated poly(thiophenylene), has shown promising results in the synthesis and characterization of materials with excellent water affinity and proton conductivity. These properties make them suitable for use in fuel cells and other energy conversion devices, demonstrating the potential of sulfonamide derivatives in the development of high-performance materials (Miyatake et al., 1997).

Environmental and Analytical Applications

Sulfonamide derivatives have also been utilized in the development of selective detection techniques for toxic and biologically active compounds, such as thiophenols over aliphatic thiols. This has considerable importance in chemical, biological, and environmental sciences, where sensitive and selective detection methods are crucial (Wang et al., 2012).

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12-11-13(17-23(20,21)16-6-4-10-22-16)7-8-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMYMKQSRMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

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